molecular formula C18H19ClN4O5S B2906896 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 899750-83-5

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2906896
CAS No.: 899750-83-5
M. Wt: 438.88
InChI Key: DXJRPTXNYPKEJU-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core modified with a 3-chlorophenyl substituent and a 5,5-dioxo (sulfone) group. The sulfone group enhances polarity, likely improving solubility compared to non-oxidized sulfur analogs. Structural analogs of this compound are typically synthesized via cyclocondensation reactions involving malononitrile or ethyl cyanoacetate, as seen in related pyrazole-thiophene hybrids .

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5S/c19-11-3-1-4-12(7-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-5-2-6-28-13/h1,3-4,7,13H,2,5-6,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRPTXNYPKEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl group and the oxolan-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: N'-Cyclopentyl-N-[2-(4-Fluorophenyl)-5,5-Dioxo-2H,4H,6H-5λ⁶-Thieno[3,4-c]Pyrazol-3-Yl]Ethanediamide (CAS 899733-57-4)

This analog (C₁₈H₁₉FN₄O₄S) replaces the 3-chlorophenyl group with 4-fluorophenyl and substitutes the oxolan-2-ylmethyl with a cyclopentyl group. Key differences include:

Parameter Target Compound CAS 899733-57-4
Molecular Formula C₁₈H₁₉ClN₄O₄S (inferred) C₁₈H₁₉FN₄O₄S
Molecular Weight ~422.9 g/mol 406.4 g/mol
Aryl Substituent 3-Chlorophenyl (Cl: electronegative, lipophilic) 4-Fluorophenyl (F: smaller, more electronegative)
Amide Substituent Oxolan-2-ylmethyl (enhanced solubility) Cyclopentyl (hydrophobic, rigid)
Synthetic Route Likely via cyclocondensation with malononitrile Similar methods, differing in starting reagents

Impact of Substituents :

  • Chlorine vs.
  • Oxolan-2-ylmethyl vs. Cyclopentyl : The oxolane group’s oxygen atom improves solubility, whereas cyclopentyl may enhance membrane permeability due to hydrophobicity .

Pyrazole-Thiophene Hybrids (Compounds 7a, 7b, 11a, 11b)

Compounds from and share structural motifs with the target molecule, such as pyrazole and thiophene/pyran cores. For example:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 11a) incorporate cyano or ester groups, which modulate electronic properties and reactivity .
  • Key Differences: The target compound lacks amino/hydroxy groups on the pyrazole, reducing hydrogen-bonding capacity but increasing stability. Sulfone groups (5,5-dioxo) in the target compound enhance oxidative stability compared to non-sulfonated analogs.

Pharmacological and Physicochemical Properties (Inferred)

  • Solubility : The oxolan-2-ylmethyl group likely improves aqueous solubility over cyclopentyl or aryl-substituted analogs.
  • Bioactivity : Chlorine’s larger van der Waals radius may enhance interactions with hydrophobic enzyme pockets compared to fluorine.
  • Synthetic Feasibility : The use of 1,4-dioxane and triethylamine in analogous reactions (e.g., ) implies scalability for the target compound’s synthesis .

Notes

  • Limitations : Direct experimental data on the target compound are sparse; comparisons rely on structural inference and analogous systems.
  • Substituent Effects : Halogen and alkyl/ether groups significantly influence physicochemical and biological behavior, warranting systematic optimization.
  • Synthetic Recommendations : Adopt cyclocondensation protocols from and , with modifications for sulfone incorporation.

Q & A

Basic Research: How can researchers optimize the synthesis of this thienopyrazole derivative to achieve high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, substitution, and amidation. Key steps include:

  • Reaction Conditions: Temperature control (e.g., reflux at 80–120°C), pH adjustment (neutral to mildly acidic), and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Catalysts: Palladium or copper-based catalysts for coupling reactions, as seen in analogous thienopyrazole syntheses .
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound from by-products .
  • Yield Optimization: Kinetic monitoring via thin-layer chromatography (TLC) or in-situ NMR to terminate reactions at optimal conversion points .

Basic Research: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and confirms regiochemistry of the thienopyrazole core and substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., chlorine atoms) .
  • X-ray Crystallography: Resolves bond lengths/angles and confirms stereochemistry; software like SHELX refines crystallographic data .
  • HPLC-PDA: Ensures >95% purity by detecting UV-active impurities .

Intermediate Research: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Functional Group Sensitivity: The dioxo-thienopyrazole core is hygroscopic; store in desiccators at –20°C under inert gas to prevent hydrolysis .
  • Light Sensitivity: The 3-chlorophenyl group may degrade under UV light; use amber vials for long-term storage .
  • Solubility: Prefer DMSO or DMF for stock solutions; avoid aqueous buffers unless stability is confirmed via accelerated degradation studies .

Advanced Research: What mechanistic insights exist for its chemical reactivity (e.g., substitution or oxidation)?

Methodological Answer:

  • Electrophilic Substitution: The thienopyrazole sulfur atom undergoes regioselective oxidation with H₂O₂ to form sulfoxides/sulfones, altering electronic properties .
  • Nucleophilic Acyl Substitution: The ethanediamide moiety reacts with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF) to generate derivatives .
  • Kinetic Studies: Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction intermediates and propose mechanisms .

Advanced Research: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Substituent Biological Impact Evidence Source
3-ChlorophenylEnhances lipophilicity and membrane penetration
OxolanylmethylImproves solubility and metabolic stability
Ethanediamide linkerFacilitates hydrogen bonding with target proteins

Methodology:

  • Molecular Docking: Compare binding affinities of analogs with target enzymes (e.g., kinases) using AutoDock or Schrödinger .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituents with activity .

Advanced Research: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Experimental Variables: Control cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and assay protocols (incubation time) to minimize variability .
  • Analytical Validation: Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Structural Confounds: Verify compound identity via LC-MS for each batch to rule out degradation or isomerization .

Advanced Research: What computational tools are recommended for predicting its physicochemical properties?

Methodological Answer:

  • LogP/Solubility: Use SwissADME or MarvinSuite to estimate partition coefficients and solubility .
  • pKa Prediction: ADMET Predictor or ACD/Labs calculates ionizable groups (e.g., amide protons) .
  • Molecular Dynamics (MD): GROMACS simulates interactions with lipid bilayers to predict bioavailability .

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